2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c9-6-8(11)10-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNKQFHHAQFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407067 | |
| Record name | 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135709-69-2 | |
| Record name | 2-Chloro-N-[2-(2-thienyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135709-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit fungicidal activities, suggesting that their targets could be enzymes or proteins essential for fungal growth and reproduction.
Mode of Action
It can be inferred from related studies that thiophene derivatives may interact with their targets by forming covalent bonds, disrupting normal biochemical processes, and leading to the death of the organism.
Biochemical Pathways
Based on the fungicidal activity of similar thiophene derivatives, it can be hypothesized that this compound may interfere with essential biochemical pathways in fungi, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given its potential fungicidal activity, it can be inferred that the compound may lead to the death of fungal cells by disrupting essential biochemical processes.
Biological Activity
2-Chloro-N-[2-(thiophen-2-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₀ClNOS. The presence of the thiophene ring enhances its pharmacological profile, potentially leading to improved efficacy against various pathogens.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
- Antioxidant Activity : May help in reducing oxidative stress.
The mechanism of action for this compound likely involves:
- Enzyme Interaction : The thiophene ring may interact with various enzymes, influencing their activity.
- Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution, allowing for the formation of more reactive derivatives that may enhance biological effects.
Antimicrobial Studies
A study highlighted the antimicrobial potential of related thiophene derivatives, indicating that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for various bacterial strains, suggesting moderate to high antibacterial activity .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS. This reduction correlates with decreased inflammatory responses in cellular models, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
The following table summarizes the biological activities and unique features of selected compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₀ClNOS | Contains thiophene ring | Antimicrobial, anti-inflammatory |
| 2-Chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide | C₉H₁₁ClN₂O | Methyl substitution | Moderate antimicrobial activity |
| 4-Chloro-N-(phenethyl)acetamide | C₉H₁₁ClN₂O | Phenyl group instead of thiophene | Antimicrobial properties |
Case Studies
- Antimicrobial Efficacy : A study investigated the antibacterial properties of several thiophene derivatives, including this compound. Results indicated a strong bactericidal effect against Staphylococcus aureus and Escherichia coli, with promising MIC values suggesting potential for clinical applications .
- Anti-inflammatory Mechanisms : Another research effort focused on the compound's ability to inhibit COX enzymes involved in inflammation. The findings revealed a significant decrease in COX-2 expression levels in treated cells compared to controls, highlighting its therapeutic potential in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Overview : The compound is investigated for its therapeutic properties, particularly due to the biological activity associated with thiophene derivatives.
Biological Activities :
- Anti-inflammatory : Thiophene derivatives have shown effectiveness in reducing inflammation.
- Antimicrobial : Compounds similar to 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide exhibit significant antimicrobial properties against various pathogens.
- Anticancer : Research indicates potential antiproliferative effects against cancer cell lines.
Case Studies :
- A study assessing the antiproliferative effects of related compounds revealed varying degrees of effectiveness against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 6.19 ± 0.50 |
| Compound B | MCF-7 | 5.10 ± 0.40 |
| Doxorubicin | HepG2 | 7.94 ± 0.60 |
| Doxorubicin | MCF-7 | 6.75 ± 0.40 |
These results suggest that derivatives of the compound may have enhanced efficacy compared to standard treatments.
Agricultural Chemistry
Overview : The compound has been utilized in the design and synthesis of new derivatives with fungicidal activities.
Application Summary :
- It acts as a precursor for synthesizing N-(thiophen-2-yl)nicotinamide derivatives, which have demonstrated promising fungicidal activities against pathogens like cucumber downy mildew (Pseudoperonospora cubensis).
Results :
- In greenhouse bioassays, certain synthesized compounds exhibited excellent fungicidal activities with EC50 values indicating effective control over plant pathogens:
| Compound | EC50 (mg/L) |
|---|---|
| Compound 4a | 4.69 |
| Compound 4f | 1.96 |
Biochemistry
Overview : The compound's reactivity and interaction with biological targets are crucial for its applications in drug development.
Mechanism of Action :
- The chloro group allows for nucleophilic substitution reactions, enabling the synthesis of derivatives with enhanced biological properties.
- Interaction studies indicate potential binding affinities with specific enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Key Observations :
- Thiophene-containing analogs (e.g., target compound, ML162) demonstrate enhanced bioactivity in cancer therapy due to aromatic heterocycles influencing target binding .
- Agrochemical derivatives (e.g., alachlor, metolachlor) feature bulky aryl groups for herbicidal activity but share metabolic pathways (e.g., CYP450-mediated activation) with simpler chloroacetamides .
- Heterocyclic substituents (e.g., benzothiazole, xanthone) improve selectivity for enzyme inhibition (e.g., DPP-4) compared to aliphatic analogs .
Preparation Methods
Addition Reaction with N-Protected Aziridine
Thiophene undergoes electrophilic activation at the 2-position, typically using Lewis acids like AlCl₃, to form 2-activated thiophene. This intermediate reacts with N-(protecting group)-aziridine in anhydrous, non-protonic solvents (e.g., tetrahydrofuran or dichloromethane). The reaction proceeds via nucleophilic ring-opening of aziridine, yielding N-protected-2-(thiophen-2-yl)ethylamine. Optimal conditions include temperatures between 0–90°C and a molar ratio of 1:0.8–1.2 (thiophene:aziridine).
Deprotection to Isolate the Amine
The N-protecting group (e.g., tert-butoxycarbonyl or benzyl) is removed via hydrolysis under acidic or basic conditions. For instance, treatment with hydrochloric acid in dioxane cleaves the Boc group, followed by alkalization to liberate the free amine. Extraction with organic solvents (ethyl acetate or diethyl ether) and subsequent drying yield 2-(thiophen-2-yl)ethylamine with >85% purity.
Acylation with Chloroacetyl Chloride: Primary Synthetic Route
The target compound is synthesized via N-acylation of 2-(thiophen-2-yl)ethylamine with chloroacetyl chloride. This method is adapted from analogous acetamide syntheses reported in heterocyclic chemistry.
Reaction Mechanism and Conditions
In a typical procedure, 2-(thiophen-2-yl)ethylamine (10 mmol) is dissolved in tetrahydrofuran (THF, 15 mL) and cooled to 0°C. Triethylamine (1.4 mL, 10 mmol) is added as a base to scavenge HCl. Chloroacetyl chloride (1.2 eq, 11 mmol) in THF is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and crystallized from acetonitrile.
Table 1: Optimization of Acylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 78 | 98.5 |
| Base | Triethylamine | 82 | 99.1 |
| Temperature | 0°C → RT | 85 | 98.8 |
| Reaction Time | 18 hours | 88 | 99.3 |
Challenges and Mitigation
-
Byproduct Formation : Excess chloroacetyl chloride may lead to diacetylation. Controlled stoichiometry (1:1.1 amine:chloride) minimizes this.
-
Solvent Selection : Polar aprotic solvents (THF, DCM) enhance reactivity, while non-polar solvents (toluene) reduce yields.
Alternative Methods: Phase Transfer Catalysis and One-Pot Approaches
Phase Transfer Catalysis (PTC)
A patent describing N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide synthesis highlights the utility of PTC for similar reactions. Applying this to the target compound, 2-(thiophen-2-yl)ethylamine and chloroacetyl chloride are reacted in a biphasic system (water:dichloromethane) with benzyltriethylammonium chloride as the catalyst. This method achieves 90% conversion in 6 hours at 40°C.
One-Pot Synthesis from Thiophene
A proposed route bypasses the isolation of 2-(thiophen-2-yl)ethylamine by integrating precursor synthesis and acylation. Thiophene is first converted to 2-vinylthiophene via Friedel-Crafts alkylation, followed by hydroamination with ammonia under high pressure to form the ethylamine derivative. Subsequent in situ acylation with chloroacetyl chloride yields the target compound. While theoretically viable, this method requires rigorous optimization to suppress polymerization side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.21 (dd, J = 5.1 Hz, 1H, Thiophene H-3), 6.95 (d, J = 3.4 Hz, 1H, Thiophene H-4), 6.85 (dd, J = 5.1, 3.4 Hz, 1H, Thiophene H-5), 4.02 (s, 2H, CH₂Cl), 3.55 (q, J = 6.8 Hz, 2H, NHCH₂), 2.90 (t, J = 6.8 Hz, 2H, Thiophene-CH₂).
-
¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 140.2 (Thiophene C-2), 127.8 (Thiophene C-3), 125.6 (Thiophene C-4), 124.3 (Thiophene C-5), 42.1 (NHCH₂), 40.8 (CH₂Cl), 34.5 (Thiophene-CH₂).
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide, and what reaction conditions are critical for optimal yields?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance:
- Route 1 : Reacting 2-chloroacetamide with a thiophen-2-yl ethylamine derivative in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
- Route 2 : Substitution of a chloro group in 2-chloro-N-phenylacetamide with sodium azide (NaN₃) in a toluene/water (8:2) mixture under reflux for 5–7 hours .
Key considerations include solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), stoichiometric ratios of reagents, and reaction monitoring via TLC.
Q. How is the structural integrity of the compound verified using spectroscopic methods?
- NMR : The presence of characteristic peaks for the thiophene ring (δ 6.8–7.2 ppm for aromatic protons), chloroacetamide moiety (δ 3.8–4.2 ppm for CH₂Cl), and amide NH (δ 8.0–8.5 ppm) confirms the structure .
- IR : Absorption bands at ~1650 cm⁻¹ (C=O stretch), ~680 cm⁻¹ (C-Cl stretch), and ~3300 cm⁻¹ (N-H stretch) are diagnostic .
- Single-crystal XRD : Provides precise bond lengths and angles, validated using software like SHELXL .
Q. What purification techniques are recommended for isolating the compound?
- Recrystallization : Using ethanol or methanol/acetone mixtures yields high-purity crystals .
- Column chromatography : Employing hexane/ethyl acetate (9:1) as eluent removes unreacted starting materials .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity in drug design?
- Molecular docking : Tools like AutoDock or Schrödinger Suite model interactions with biological targets (e.g., GPX4 inhibition, as seen in ML162 derivatives ).
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity in covalent inhibitor design .
- MD simulations : Assess stability of protein-ligand complexes over time .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-response profiling : Conduct IC₅₀ assays across multiple cell lines to validate specificity (e.g., anti-cancer vs. off-target effects) .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with bioactivity assays .
- Crystallographic validation : Compare binding modes in protein-ligand co-crystal structures to reconcile discrepancies in mechanistic studies .
Q. How can synthetic pathways be optimized to reduce byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)?
- Reaction temperature control : Lowering temperatures during chloroacetamide reactions minimizes trichloroethane byproduct formation .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may enhance regioselectivity in thiophene alkylation .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling rapid adjustments .
Q. What analytical methods are suitable for studying environmental degradation pathways of this compound?
- Solid-phase extraction (SPE) : Isolate parent compounds and degradates (e.g., ethanesulfonic acid derivatives) using C-18 cartridges .
- High-resolution mass spectrometry (HRMS) : Identifies degradation products via exact mass matching (e.g., oxidative or hydrolytic cleavage products) .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess the environmental impact of degradates .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving efficiency (e.g., 80% yield in 2 hours vs. 24 hours conventionally) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
